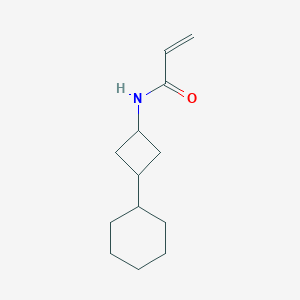
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is an organic compound with the molecular formula C16H16N2S. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields of research and industry .
作用机制
Target of Action
The primary target of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex plays a crucial role in the hyperphosphorylation of tau, a protein that is implicated in numerous acute and chronic neurodegenerative diseases .
Mode of Action
This compound interacts with its target, the CDK5/p25 complex, by inhibiting its activity . This inhibition prevents the hyperphosphorylation of tau
Biochemical Pathways
The inhibition of the CDK5/p25 complex affects the tau protein phosphorylation pathway . Hyperphosphorylation of tau is a key event in the pathogenesis of several neurodegenerative diseases. By inhibiting the CDK5/p25 complex, this compound can potentially prevent or slow down the progression of these diseases .
Result of Action
The inhibition of the CDK5/p25 complex by this compound results in the reduction of tau hyperphosphorylation . This could potentially lead to a decrease in the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
化学反应分析
Types of Reactions
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
科学研究应用
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
相似化合物的比较
Similar Compounds
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
1,2,3,4-tetrahydroquinoline: The parent compound without the phenyl and carbothioamide groups.
N-acyl-1,2,3,4-tetrahydroquinoline derivatives: These compounds have different acyl groups attached to the tetrahydroquinoline core.
Uniqueness
N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
属性
IUPAC Name |
N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWCZYTUBWQYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)


![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)



![ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B3006769.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

